16:0 EPC chloride

Lipid Bilayer Phase Behavior Liposome Stability Cationic Lipid Physicochemistry

Researchers requiring rigid, low-permeability cationic liposomes often face instability and cytotoxicity with generic transfection agents. 16:0 EPC chloride (CAS 328250-18-6), a saturated C16:0 ethylphosphocholine, directly addresses these challenges as a stabilizing component in non-viral gene delivery systems. - Reduces in vitro cytotoxicity by >73% versus DOTAP/DOPE binary controls in ternary lipid mixtures. - Exhibits a distinct gel-phase transition temperature, ensuring reduced passive cargo leakage for extended-release depot formulations. - Enables formation of interdigitated gel phases (LβI) with DPPC for engineering bespoke membrane thickness and packing density.

Molecular Formula C42H85ClNO8P
Molecular Weight 798.565
CAS No. 328250-18-6
Cat. No. B593046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16:0 EPC chloride
CAS328250-18-6
Synonyms1,2-Dipalmitoyl-sn-glycero-O-ethyl-3-Phosphocholine; DPePC; 1,2-EDPPC
Molecular FormulaC42H85ClNO8P
Molecular Weight798.565
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC.[Cl-]
InChIInChI=1S/C42H85NO8P.ClH/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-34-41(44)47-38-40(39-50-52(46,48-9-3)49-37-36-43(4,5)6)51-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-8-2;/h40H,7-39H2,1-6H3;1H/q+1;/p-1/t40-,52?;/m1./s1
InChIKeyXXTKXMLARLHZSM-WGVGMMHHSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16:0 EPC Chloride – Saturated Cationic Lipid for Nucleic Acid Delivery


16:0 EPC chloride (CAS 328250-18-6), chemically defined as 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride, is a synthetic saturated cationic phospholipid belonging to the ethylphosphocholine (EPC) class . Its structure features two saturated C16:0 (palmitoyl) fatty acid chains linked to an ethylphosphocholine headgroup, providing a permanent positive charge that enables electrostatic complexation with nucleic acids and cell membranes [1]. As a member of the broader EPC family of non-viral transfection agents, 16:0 EPC chloride is recognized for its capacity to function as a DNA/RNA carrier, a vaccine co-adjuvant, and a foundational lipid for liposomal and nanoparticle formulations, with the chloride salt form enhancing aqueous solubility and handling characteristics .

Primary Use
Nucleic acid delivery research
Formulation
Liposomal/nanoparticle carrier studies
Research Model
Vaccine co-adjuvant investigation

16:0 EPC Chloride vs. EPC Analogs: Key Differences


Direct substitution of 16:0 EPC chloride with another EPC analog (e.g., 18:1 EPC, 14:0 EPC) or a generic cationic lipid (e.g., DOTAP) is not recommended without experimental validation, as subtle variations in fatty acid chain saturation and length profoundly alter critical biophysical properties and performance outcomes [1]. Specifically, the saturated C16:0 chains of 16:0 EPC chloride dictate a distinct gel-to-liquid crystalline phase transition temperature, influencing membrane rigidity, stability, and cargo release kinetics in a manner that cannot be recapitulated by shorter-chain (C14:0) or unsaturated (C18:1) derivatives . Furthermore, the headgroup chemistry and counterion (chloride) contribute to unique formulation miscibility and zeta potential profiles that differ from structurally similar yet functionally divergent alternatives [2]. The quantitative evidence below substantiates that a user's experimental context—whether requiring a rigid, gel-phase lipid matrix or a fluid, unsaturated membrane—is the primary determinant for selecting 16:0 EPC chloride over its nearest in-class neighbors.

!
Saturated C16:0 chains drive gel-phase behavior; shorter (C14:0) or unsaturated (C18:1) analogs may shift phase state and cargo-release profiles.
!
Headgroup and chloride counterion influence formulation miscibility and zeta potential; generic cationic lipids (e.g., DOTAP) may not reproduce ternary synergy.

16:0 EPC Chloride Comparative Evidence


Gel Phase Membrane Rigidity vs. Unsaturated EPCs

16:0 EPC chloride exists in the gel (Lβ) phase at physiological temperature (37°C), a direct consequence of its saturated C16:0 acyl chains, whereas unsaturated analogs like 18:1 EPC chloride remain in the fluid (Lα) phase under identical conditions . The gel phase is characterized by tightly packed, highly ordered hydrocarbon chains, resulting in reduced lateral diffusion, increased membrane stiffness, and slower passive leakage of encapsulated cargo compared to fluid-phase bilayers .

Gel vs Fluid Phase
Class-level
Gel (Lβ) at 37°C vs. 18:1 EPC fluid (Lα)
Supports formulation-stability screening context
Class-level inference; direct 16:0 vs 18:1 quantitative data not provided
Lipid Bilayer Phase Behavior Liposome Stability Cationic Lipid Physicochemistry

Interdigitated Gel Phases in Mixed Lipid Systems

In binary mixtures with zwitterionic lipids such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), the specific C16:0 chain length of 16:0 EPC chloride (EDPPC) uniquely permits the spontaneous formation of an interdigitated gel phase (LβI) under standard hydration conditions [1]. This phenomenon, where acyl chains from opposing bilayer leaflets interpenetrate, is not observed when the C14:0 analog (14:0 EPC) is substituted under equivalent conditions, as the shorter chain length alters the critical balance of hydrophobic and headgroup interactions required for interdigitation .

Interdigitated Gel Phase
Class-level
Forms LβI with DPPC; not observed with 14:0 EPC
Supports membrane engineering research
Class-level inference; phase-diagram review needed
Lipid Mixture Phase Behavior Interdigitated Gel Phase Cationic-Zwitterionic Lipid Interactions

Cytotoxicity Reduction in Ternary DOTAP/DOPE Lipoplexes

When 16:0 EPC chloride (referred to as EPC) was incorporated into ternary liposome formulations with DOTAP and DOPE, a striking reduction in cytotoxicity was observed relative to binary DOTAP/DOPE lipoplexes [1]. Specifically, the EPC-containing ternary formulation exhibited a 73.5% reduction in cytotoxicity in vitro (measured as lactate dehydrogenase release), achieving cytotoxicity levels statistically indistinguishable from that of naked DNA alone [1]. This effect was accompanied by a 12% increase in the lipoplex melting temperature (Tm), indicating enhanced structural stability conferred by the 16:0 EPC component [1].

Cytotoxicity Reduction
Head-to-head
73.5% lower LDH release vs. DOTAP/DOPE binary control
Reported lower cytotoxicity endpoint in ternary formulation
p < 0.05; HEK293 cells, N/P=3, 4h incubation
Lipoplex Cytotoxicity Formulation Synergy Ternary Cationic Lipid Mixtures

16:0 EPC Chloride Application Scenarios


Low-Toxicity Non-Viral Gene Delivery

16:0 EPC chloride is most effectively deployed as a stabilizing and toxicity-mitigating component in ternary lipid mixtures alongside more efficient but cytotoxic cationic lipids such as DOTAP [1]. The evidence demonstrates that its inclusion reduces in vitro cytotoxicity by over 73% relative to DOTAP/DOPE binary controls, while simultaneously increasing the melting temperature of the lipoplex, thereby enhancing structural stability [1]. This makes 16:0 EPC chloride a strategic choice for formulation scientists seeking to balance transfection potency with biocompatibility in non-viral gene therapy vectors.

Rigid Gel-Phase Liposomes for Controlled Release

The inherent gel-phase nature of 16:0 EPC chloride bilayers at physiological temperature makes it ideally suited for applications demanding a stable, low-permeability encapsulation matrix . Unlike fluid-phase alternatives (e.g., 18:1 EPC), liposomes composed predominantly of 16:0 EPC chloride are expected to exhibit reduced passive leakage of encapsulated small molecules, peptides, or nucleic acids, making it a preferred building block for extended-release depot formulations or for protecting labile cargo during storage and circulation.

Interdigitated Gel Phase Membrane Engineering

16:0 EPC chloride can be rationally combined with zwitterionic lipids like DPPC to deliberately induce interdigitated gel phase (LβI) formation [2]. This unique bilayer morphology, inaccessible with shorter-chain (C14:0) EPC analogs, offers a means to engineer membrane thickness, alter lipid packing density, and modify the presentation of surface-associated ligands. Researchers studying membrane protein function, cell-surface interactions, or advanced vaccine adjuvant systems may leverage this property to create model membranes with bespoke biophysical characteristics.

Application
Selection Property
Validation Focus
Non-viral gene delivery research
Ternary lipid mixture synergy (DOTAP/DOPE/EPC)
Cytotoxicity (LDH) and lipoplex stability (Tm) endpoints
Gel-phase liposome encapsulation studies
Saturated C16:0 chains; gel-phase membrane at 37°C
Cargo retention and passive leakage profile
Interdigitated gel phase membrane research
Ability to form LβI phase with DPPC
Membrane thickness and surface charge modulation

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